PEG₂ Spacer Length Provides Intermediate Conformational Flexibility and Solubility Between PEG₀ and PEG₄ Analogs
The PEG spacer length directly governs the hydrodynamic radius and aqueous solubility of the linker and its conjugates. Mal‑PEG2‑acid, with its two ethylene glycol units, occupies an intermediate position between non‑PEGylated maleimide‑acid linkers (e.g., SMCC, spacer ≈8.3 Å) and longer PEG analogs (e.g., Mal‑PEG4‑acid, spacer ≈17.6 Å) [1]. This difference is quantifiable by comparing the calculated extended lengths: SMCC provides an amine‑to‑thiol distance of ~8.3 Å, whereas Mal‑PEG2‑acid offers ~14 Å and Mal‑PEG4‑acid extends to ~17.6 Å [2]. The increased length of the PEG₂ spacer relative to SMCC enhances conjugate solubility in aqueous buffers—a property inferred from the known relationship between PEG length and solubility [3]—without the excessive flexibility that can complicate purification or reduce cryo‑EM resolution in structural studies .
| Evidence Dimension | PEG spacer extended length (amine-to-thiol distance) |
|---|---|
| Target Compound Data | ~14 Å (two ethylene glycol units) |
| Comparator Or Baseline | SMCC: ~8.3 Å (no PEG); Mal-PEG4-acid: ~17.6 Å (four ethylene glycol units) |
| Quantified Difference | Mal-PEG2-acid is approximately 70% longer than SMCC and 20% shorter than Mal-PEG4-acid |
| Conditions | Calculated based on extended chain geometry of the spacer region |
Why This Matters
The intermediate length of Mal‑PEG2‑acid balances conjugate solubility with structural definition, making it a strategic choice when both aqueous compatibility and minimal linker‑induced conformational heterogeneity are required.
- [1] Ningbo Inno Pharmchem Co., Ltd. Choosing the Right Maleimide PEG Linker: A Buyer's Guide. Ningbo Inno Pharmchem, 2025. View Source
- [2] Bioon.com. SM(PEG)₂ and SM(PEG)₄ Crosslinker Product Information. Bioon, 2025. View Source
- [3] ChemicalBook.cn. 1374666-32-6 – Mal-PEG2-acid. ChemicalBook.cn, 2025. View Source
